molecular formula C12H13FO4SSi B1450724 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid CAS No. 2088829-06-3

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Cat. No. B1450724
CAS RN: 2088829-06-3
M. Wt: 300.38 g/mol
InChI Key: CNXMDAYMSVWYAS-UHFFFAOYSA-N
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Description

“4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid” is a trifunctional building block used for chemical probe synthesis . It contains an aryl sulfonyl fluoride group, alkyne tag, and carboxylic acid synthetic handle .


Molecular Structure Analysis

The molecular structure of this compound includes an aryl sulfonyl fluoride group, an alkyne tag, and a carboxylic acid synthetic handle . The packing structures of derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE), were revealed to be the herringbone packing .


Chemical Reactions Analysis

This compound is used for chemical probe synthesis . When appended to a ligand or pharmacophore through its acid linker, this building block allows for SuFEx-enabled, context-specific covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Physical And Chemical Properties Analysis

This compound is a powder or crystals that should be stored at -20°C . Its empirical formula is C12HFO4SSi .

Mechanism of Action

The mechanism of action of this compound involves its use as a building block in chemical probe synthesis . It allows for SuFEx-enabled, context-specific covalent modification of a biological target .

Future Directions

The future directions of this compound involve its use in chemical biology experiments . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe .

properties

IUPAC Name

3-fluorosulfonyl-5-(2-trimethylsilylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4SSi/c1-19(2,3)5-4-9-6-10(12(14)15)8-11(7-9)18(13,16)17/h6-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDAYMSVWYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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